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molecular formula C9H6F4O2 B136006 3-Fluoro-5-(trifluoromethyl)phenylacetic acid CAS No. 195447-79-1

3-Fluoro-5-(trifluoromethyl)phenylacetic acid

Cat. No. B136006
M. Wt: 222.14 g/mol
InChI Key: LQIBHDUPSIQRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598156B2

Procedure details

To a suspension of 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 2HCl (1.80 g, 5.32 mmol, 1 equiv) and HATU (2.23 g, 5.85 mmol, 1.1 equiv) in 18 mL of DMF was added DIEA (2.97 mL, 17.03 mmol, 3.2 equiv) in one portion. The mixture turned into a light brownish clear solution, and was chilled in an ice bath. To this stirred solution was added [3-fluoro-5-(trifluoromethyl)phenyl]acetic acid portionwise (1.18, 5.32 mmol, 1 equiv) as solids over a period of 1 h. After completion of acid addition, the cooling bath was removed. After 30 min, the mixture became a milky texture. After another 1.5 h, the mixture was poured into to 200 mL of ice water to give a suspension, which was filtered. The cake was washed with water, and ether, and then dried under house vacuum at room temperature for 18 hours. This material was dissolved in 10% MeOH in DCM, and was absorbed onto 3 dryload silica gel cartridges (in about equal portions). Purification was done on Analogix SF40-80 g silica gel cartridge using gradient elution of 1% A to 60% A in CHCl3 (A was a mixture of 3200/800/80 CHCl3/MeOH/NH4OH). The desired product eluted from 23-28% A. The collected fractions were combined and concentrated in vacuo to afford the product as a white residue. The front running impure fractions (21-22% A) were combined and the residue (LCMS showed presence of a non-polar impurity) was dissolved in 10% MeOH in DCM and absorbed onto a dryload cartridge. Purification was done on an Analogix SF25-60 g silica gel cartridge using gradient elution of 1% A in EtOAc 75% A (A was a mixture of 20% MeOH in EtOAc). The desired product eluted from 59-75% A. The combined fractions were conc in vacuo to afford additional product, which was combined with the above pure sample and dissolved in 70 mL of 10% MeOH in DCM, followed by filtration. The filtrate was conc in vacuo. The residue was taken up in 40 mL of 10% MeOH in DCM. The mixture was conc n vacuo to about 10 mL. The suspension was diluted with 20 mL of MTBE, and then concentrated in vacuo to half volume. The mixture was again diluted with 20 mL of MTBE. The resulting suspension was filtered. The cake was washed with MTBE (3×15 mL). The solids were then dried under vacuum at 65° C. for 48 h to afford 5-(1-{[3-fluoro-5-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (2.026 g) as white solids. LC-MS (ES) m/z=470 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.26 (t, J=8.3 Hz, 2H), 3.73 (s, 3H), 4.07 (s, 2H), 4.27 (t, J=8.5 Hz, 2H), 5.91-6.26 (br s, 1.4; H), 7.23 (d, J=8.3 Hz, 1H), 7.26 (s, 1H), 7.33 (s, 1H), 7.51 (d, J=9.6 Hz, 1H), 7.56-7.64 (m, 2H), 8.10 (d, J=8.3 Hz, 1H), 8.15 (s, 1H).
Name
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
2.97 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[C:20]4[C:19]([NH2:21])=[N:18][CH:17]=[N:16][C:15]=4[N:14]([CH3:22])[CH:13]=3)=[CH:9][CH:10]=2)[CH2:5][CH2:4]1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.[F:56][C:57]1[CH:58]=[C:59]([CH2:67][C:68](O)=[O:69])[CH:60]=[C:61]([C:63]([F:66])([F:65])[F:64])[CH:62]=1>CN(C=O)C.CO.C(Cl)Cl>[F:56][C:57]1[CH:58]=[C:59]([CH2:67][C:68]([N:3]2[C:11]3[C:6](=[CH:7][C:8]([C:12]4[C:20]5[C:19]([NH2:21])=[N:18][CH:17]=[N:16][C:15]=5[N:14]([CH3:22])[CH:13]=4)=[CH:9][CH:10]=3)[CH2:5][CH2:4]2)=[O:69])[CH:60]=[C:61]([C:63]([F:65])([F:66])[F:64])[CH:62]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
Cl.Cl.N1CCC2=CC(=CC=C12)C1=CN(C=2N=CN=C(C21)N)C
Name
Quantity
2.23 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
18 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.97 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1)C(F)(F)F)CC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was chilled in an ice bath
ADDITION
Type
ADDITION
Details
After completion of acid addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
WAIT
Type
WAIT
Details
After another 1.5 h
Duration
1.5 h
ADDITION
Type
ADDITION
Details
the mixture was poured into to 200 mL of ice water
CUSTOM
Type
CUSTOM
Details
to give a suspension, which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The cake was washed with water, and ether
CUSTOM
Type
CUSTOM
Details
dried under house vacuum at room temperature for 18 hours
Duration
18 h
DISSOLUTION
Type
DISSOLUTION
Details
This material was dissolved in 10% MeOH in DCM
CUSTOM
Type
CUSTOM
Details
was absorbed onto 3 dryload silica gel cartridges (in about equal portions)
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
elution of 1% A to 60% A in CHCl3 (
ADDITION
Type
ADDITION
Details
a mixture of 3200/800/80 CHCl3/MeOH/NH4OH)
WASH
Type
WASH
Details
The desired product eluted from 23-28% A
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the product as a white residue
CUSTOM
Type
CUSTOM
Details
absorbed onto a dryload cartridge
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
elution of 1% A in EtOAc 75% A (A
ADDITION
Type
ADDITION
Details
a mixture of 20% MeOH in EtOAc)
WASH
Type
WASH
Details
The desired product eluted from 59-75% A
CUSTOM
Type
CUSTOM
Details
to afford additional product, which
FILTRATION
Type
FILTRATION
Details
followed by filtration
ADDITION
Type
ADDITION
Details
The suspension was diluted with 20 mL of MTBE
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to half volume
ADDITION
Type
ADDITION
Details
The mixture was again diluted with 20 mL of MTBE
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
The cake was washed with MTBE (3×15 mL)
CUSTOM
Type
CUSTOM
Details
The solids were then dried under vacuum at 65° C. for 48 h
Duration
48 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C(C=C(C1)C(F)(F)F)CC(=O)N1CCC2=CC(=CC=C12)C1=CN(C=2N=CN=C(C21)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.026 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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